![molecular formula C8H7BrF2O B3136844 2-(2-Bromoethoxy)-1,3-difluorobenzene CAS No. 426842-96-8](/img/structure/B3136844.png)
2-(2-Bromoethoxy)-1,3-difluorobenzene
Overview
Description
“2-(2-Bromoethoxy)-1,3-difluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with two fluorine atoms at the 1 and 3 positions, and a 2-bromoethoxy group at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atoms and the 2-bromoethoxy group onto the benzene ring. The exact method would depend on various factors, including the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the fluorine atoms and the 2-bromoethoxy group add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The presence of the bromine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electronegative fluorine atoms and the polar 2-bromoethoxy group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Medicinal Applications
2-(2-Bromoethoxy)-1,3-difluorobenzene is utilized in the synthesis of various compounds. One significant use is in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication used for treating arrhythmia. The preparation from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction demonstrates the importance of this compound in medicinal chemistry (Zhai, 2006).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of 1,3-difluorobenzene, such as 2-(2-Bromoethoxy)-1,3-difluorobenzene, are increasingly recognized for their applications. They serve as solvents or ligands in transition-metal-based catalysis, offering opportunities for innovative organic synthesis due to their properties, like weak metal center binding and chemical inertness. These applications highlight the compound's role in advancing organometallic research (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation
In environmental science, the biodegradation of compounds like 1,3-difluorobenzene is a topic of study. Research on microorganisms such as Labrys portucalensis, which can degrade 1,3-difluorobenzene, provides insights into the environmental fate and potential bioremediation applications of these compounds. This research is crucial for understanding how such substances interact with and are processed in natural environments (Moreira, Amorim, Carvalho, & Castro, 2009).
Spectroscopic Analysis
Spectroscopic analysis of derivatives of 1,3-difluorobenzene, including 2-(2-Bromoethoxy)-1,3-difluorobenzene, offers valuable insights into their structural and electronic properties. Studies on microwave spectra, dipole moments, and vibrational characteristics of these compounds contribute to a deeper understanding of their physical and chemical behaviors, which is essential for their application in various scientific domains (Nygaard et al., 1967; Reddy & Rao, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromoethoxy)-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXHFNFKOPYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,3-difluorobenzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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